N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a chemical compound that belongs to the family of sulfonamides. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. NBQX is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease.
Wirkmechanismus
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a selective antagonist of the ionotropic glutamate receptor. It binds to the receptor's active site and prevents the binding of glutamate, which is the receptor's natural ligand. By blocking the glutamate receptor, this compound can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a neuroprotective effect in various animal models of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. This compound has also been shown to improve learning and memory processes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an excellent tool for studying the role of glutamate receptors in neurological disorders and learning and memory processes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to maintain a stable concentration in the experiment. This compound also has a low solubility in water, which can limit its use in some experimental setups.
Zukünftige Richtungen
There are several future directions for N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide research. One direction is to develop more potent and selective glutamate receptor antagonists that can overcome this compound's limitations. Another direction is to study the long-term effects of this compound on neuronal function and behavior. Finally, this compound can be used in combination with other drugs to study the synergistic effects of different pharmacological agents on neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. By blocking the glutamate receptor, this compound can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. This compound is also used to study the role of glutamate receptors in learning and memory processes.
Eigenschaften
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-14(15-10-12-16(13-11-15)18(2,3)4)19-22(20,21)17-8-6-5-7-9-17/h5-14,19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUPNNPNQGRJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.